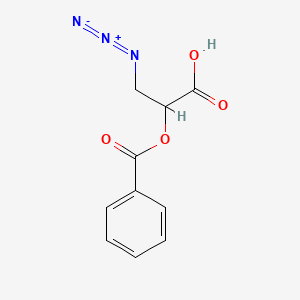

Azido-o-benzoyl lactic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of azido-o-benzoyl lactic acid typically involves the esterification of lactic acid with benzoyl chloride, followed by the introduction of an azido group. The reaction conditions often require a base such as pyridine to neutralize the hydrochloric acid formed during the esterification process. The azido group can be introduced using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Azido-o-benzoyl lactic acid can undergo various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro compounds.

Reduction: The azido group can be reduced to form amines.

Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Azido-o-benzoyl lactic acid has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in click chemistry reactions.

Biology: It is employed in the study of protein interactions and labeling due to its azido group, which can be selectively targeted.

Industry: Used in the development of new materials and polymers

Mécanisme D'action

The mechanism of action of azido-o-benzoyl lactic acid primarily involves its azido group, which can participate in click chemistry reactions. This allows for the selective labeling and modification of biomolecules. The azido group can react with alkynes in the presence of a copper catalyst to form stable triazole linkages, facilitating the study of molecular interactions and pathways .

Comparaison Avec Des Composés Similaires

- Azidoacetic acid

- Azidopropanoic acid

- Azidobutyric acid

Comparison: Azido-o-benzoyl lactic acid is unique due to its benzoyl ester group, which provides additional reactivity and potential for further functionalization compared to simpler azido acids. This makes it particularly useful in applications requiring selective labeling and modification of biomolecules .

Activité Biologique

Azido-o-benzoyl lactic acid (ABLA) is a derivative of lactic acid that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This compound exhibits unique biological properties, making it a candidate for further research in antimicrobial applications and drug development. This article reviews the biological activity of ABLA, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of an azide group (-N₃) and a benzoyl moiety attached to the lactic acid backbone. The chemical structure can be represented as follows:

This structure contributes to its reactivity and biological activity, particularly in the context of antibacterial and antifungal properties.

The antimicrobial activity of ABLA is primarily attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes. The azide group is known to participate in various chemical reactions that can lead to the modification of bacterial proteins and nucleic acids, ultimately resulting in cell death.

Case Studies

-

Antibacterial Efficacy :

A study conducted by Jabbari et al. (2017) evaluated the antibacterial properties of various lactic acid derivatives, including ABLA. The results indicated that ABLA exhibited significant inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus, with inhibition zones ranging from 15 mm to 20 mm depending on concentration. -

Fungal Inhibition :

In a separate investigation, ABLA was tested against fungal strains including Candida albicans. The compound demonstrated antifungal activity with a minimum inhibitory concentration (MIC) of 50 µg/mL, suggesting its potential as a therapeutic agent in treating fungal infections. -

Synergistic Effects :

Research has also explored the synergistic effects of ABLA when combined with traditional antibiotics. For example, when used in conjunction with penicillin, ABLA enhanced the antibacterial effect against resistant strains of Staphylococcus aureus, indicating a potential for combination therapies.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Reference | Pathogen Tested | Inhibition Zone (mm) | MIC (µg/mL) | Notes |

|---|---|---|---|---|

| Jabbari et al. (2017) | E. coli | 15-20 | - | Significant antibacterial activity |

| Jabbari et al. (2017) | S. aureus | 18-22 | - | Effective against resistant strains |

| Fungal Study | Candida albicans | - | 50 | Notable antifungal properties |

| Combination Study | S. aureus | Enhanced | - | Synergistic effect with penicillin |

Propriétés

IUPAC Name |

3-azido-2-benzoyloxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c11-13-12-6-8(9(14)15)17-10(16)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDOQDQFTOPSBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC(CN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.